Cyclohexylammonium cyclohexylcarbamate

Description

Theoretical Foundations of Ammonium (B1175870) Carbamate (B1207046) Chemistry

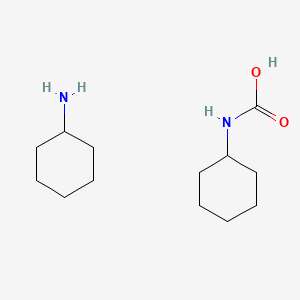

Ammonium carbamates are a class of chemical salts formed from the reaction of primary or secondary amines with carbon dioxide (CO₂). The formation of Cyclohexylammonium cyclohexylcarbamate is a representative example of this fundamental reaction. The process is initiated by the nucleophilic attack of the nitrogen atom of a cyclohexylamine (B46788) molecule on the electrophilic carbon atom of CO₂.

The reaction can be represented as: 2 R₂NH + CO₂ ⇌ [R₂NH₂]⁺[R₂NCO₂]⁻

In the specific case of this compound, two molecules of cyclohexylamine react with one molecule of carbon dioxide. One cyclohexylamine molecule forms the cyclohexylcarbamate anion, and the other is protonated to become the cyclohexylammonium cation. The stability of the resulting salt is influenced by the equilibrium of the reaction, which can be affected by factors such as temperature, pressure, and the presence of other reagents like water. In aqueous solutions, carbamates can exist in equilibrium with bicarbonates and carbonates. acs.orgwikipedia.org

Significance of Cyclohexyl Moieties in Contemporary Organic Synthesis and Materials Science

The cyclohexyl group, a six-carbon aliphatic ring, is a prevalent structural motif in modern chemistry due to the specific properties it imparts to a molecule. Unlike flat aromatic rings, the cyclohexyl group has a three-dimensional chair-like conformation, which provides steric bulk and conformational rigidity. pharmablock.com

In medicinal chemistry and drug discovery, the cyclohexyl fragment is frequently used as a bioisostere for phenyl or t-butyl groups. pharmablock.com Its three-dimensional nature can offer more contact points with a target protein, potentially leading to better binding affinity. Replacing a flexible alkyl chain with a rigid cyclohexyl ring reduces the entropic penalty upon binding, which can enhance the potency of a drug candidate. pharmablock.com This principle has been applied in the development of various therapeutic agents, including inhibitors for enzymes like cyclin-dependent kinase 2 (CDK2), where the cycloalkyl ring occupies a specific pocket in the enzyme's active site. acs.org

In materials science, the incorporation of cyclohexyl groups can influence the physical properties of polymers and liquid crystals. The bulkiness and rigidity of the cyclohexyl moiety can affect chain packing, leading to changes in melting points, glass transition temperatures, and mechanical strength. For instance, the presence of terminal cyclohexyl groups in liquid crystal molecules has been shown to enhance the stability and temperature range of the mesomorphic state.

Historical Context and Evolution of Research on Carbamate Salt Intermediates

The study of carbamates dates back to the 19th century with the isolation of physostigmine, a naturally occurring carbamate alkaloid from the Calabar bean, in 1864. mhmedical.comnih.gov Physostigmine's biological activity as a cholinesterase inhibitor spurred interest in the carbamate functional group. nih.govinchem.org

The synthetic exploration of carbamates began to flourish in the 1930s, leading to the development and introduction of carbamate pesticides, which were initially used as fungicides. mhmedical.com A significant milestone was the commercialization of carbamate pesticides in the 1950s, with compounds like carbaryl (B1668338) becoming widely used. mhmedical.cominchem.org This expansion highlighted the industrial relevance of carbamate chemistry.

Throughout the 20th century, carbamate salts, such as ammonium carbamate, gained importance as key intermediates in large-scale industrial processes. The most notable example is the Bosch-Meiser process for urea (B33335) synthesis, where ammonium carbamate is a central, albeit typically unisolated, intermediate formed from the reaction of ammonia (B1221849) and carbon dioxide. researchgate.net Research into CO₂ capture technologies has further renewed interest in the formation of ammonium carbamates, as the reaction between amines and CO₂ is a primary method for selectively removing this greenhouse gas from emission streams. rsc.orgrsc.org Modern research continues to explore the mechanisms of carbamate formation and their applications, from organic synthesis to advanced materials. nih.govresearchgate.net

Detailed Research Findings

The following tables present available data for this compound and related precursor compounds to provide context on their physical and chemical properties.

Table 1: Physical Properties of this compound This table displays known properties of the target compound.

| Property | Value | Reference |

|---|---|---|

| Appearance | White powder | lookchem.com |

| Purity | 99% | lookchem.com |

| Molecular Formula | C₁₃H₂₆N₂O₂ | lookchem.com |

Table 2: Comparative Physical Properties of Precursor and Related Compounds This table provides data for the precursor amine and a related carbamate ester to offer a comparative physicochemical context.

| Property | Cyclohexylamine (Precursor) | Cyclohexyl carbamate (Ester Analogue) |

|---|---|---|

| Molecular Formula | C₆H₁₃N | C₇H₁₃NO₂ |

| Molecular Weight (g/mol) | 99.17 | 143.18 |

| Boiling Point (°C) | 134.5 | ~200 |

| Melting Point (°C) | -17.7 | Not specified |

| Density (g/cm³) | 0.8647 | ~1.03 |

| Flash Point (°C) | 27 | Not specified |

| Water Solubility | Miscible | Less soluble |

Data for this table was compiled from multiple sources. noaa.govnih.govevitachem.comlobachemie.com

Mentioned Compounds

Properties

IUPAC Name |

cyclohexanamine;cyclohexylcarbamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h6,8H,1-5H2,(H,9,10);6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIFRYIYNPGWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)NC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066564 | |

| Record name | Cyclohexylammonium cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20190-03-8 | |

| Record name | Carbamic acid, N-cyclohexyl-, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20190-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-cyclohexyl-, compd. with cyclohexanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020190038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-cyclohexyl-, compd. with cyclohexanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylammonium cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylammonium cyclohexylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Formation of Cyclohexylammonium Cyclohexylcarbamate from Cyclohexylamine (B46788) and Carbon Dioxide

The most direct route to this compound involves the reaction between cyclohexylamine and carbon dioxide. This process is notable for its high atom economy and utilization of a renewable, non-toxic C1 feedstock. The reaction is typically performed by bubbling gaseous CO2 through a solution of cyclohexylamine in an organic solvent, leading to the formation of the solid carbamate (B1207046) salt. core.ac.uk

Reaction Conditions and Mechanistic Considerations

The reaction of primary amines like cyclohexylamine with CO2 is generally fast and exothermic. It proceeds without the need for a catalyst and under relatively mild conditions. The established mechanism involves a two-step process. Initially, the nucleophilic nitrogen atom of a cyclohexylamine molecule attacks the electrophilic carbon of carbon dioxide, forming an unstable intermediate known as cyclohexylcarbamic acid. Subsequently, a second molecule of cyclohexylamine acts as a base, deprotonating the carbamic acid to yield the stable this compound salt. core.ac.uk

Computational and experimental studies suggest that this process is more complex than a simple zwitterion formation. The favored pathway involves a concerted mechanism where the second amine molecule facilitates the proton transfer simultaneously with the C-N bond formation, proceeding through a six-membered transition state. This base-assisted mechanism has a lower energy barrier than the formation of a four-membered zwitterionic ring. rsc.org

Principles of CO2 Capture and Utilization in Carbamate Synthesis

The reversible nature of the reaction between amines and carbon dioxide is the fundamental principle behind amine scrubbing technologies for carbon capture and storage (CCS). researchgate.net In this process, CO2 from flue gas or the atmosphere is chemisorbed by an amine solution, forming carbamate salts. The captured CO2 can then be released by heating the solution, which reverses the reaction and regenerates the amine for reuse. core.ac.uk

Synthesis of Related Cyclohexylcarbamate Derivatives via Chloroformate Intermediates

A well-established and versatile method for synthesizing a wide array of carbamate derivatives involves the use of chloroformate intermediates. The traditional approach requires reacting an alcohol with the highly toxic phosgene (B1210022) (COCl2) to generate a chloroformate, which is then reacted with an amine, such as cyclohexylamine, to yield the desired carbamate. kobe-u.ac.jp

To circumvent the hazards associated with phosgene, modern, safer alternatives have been developed. One innovative method is the "photo-on-demand" synthesis of chloroformates. This technique uses chloroform (B151607) (CHCl3) as both a solvent and a reagent. Under UV irradiation and in the presence of oxygen, chloroform decomposes to generate phosgene in situ, which immediately reacts with a dissolved alcohol to form the corresponding chloroformate. kobe-u.ac.jporganic-chemistry.org This intermediate can then be converted in a one-pot reaction to a carbamate by the subsequent addition of an amine. organic-chemistry.org This approach offers a safer, more controlled alternative to handling bulk phosgene. kobe-u.ac.jporganic-chemistry.org The synthesis of cholesteryl carbamate derivatives, for example, proceeds by reacting cholesteryl chloroformate with various amines, a reaction that can be significantly accelerated by catalysts like 4-dimethylaminopyridine (B28879) (DMAP). orientjchem.org

Cyclohexylcarbamate Formation through Isocyanate-Based Methodologies

The reaction between an isocyanate and an alcohol is a fundamental and widely used method for forming carbamate linkages, particularly in the polyurethane industry. nih.gov To synthesize a cyclohexylcarbamate derivative via this route, cyclohexyl isocyanate is reacted with a suitable alcohol or phenol. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the highly electrophilic carbonyl carbon of the isocyanate group. nih.gov

Various catalysts can be employed to increase the rate of this carbamylation reaction while minimizing side reactions. google.com The synthesis of the isocyanate precursor itself has traditionally relied on the phosgenation of the corresponding amine, a process with significant safety concerns. researchgate.net Consequently, extensive research has focused on developing non-phosgene routes. These include the reductive carbonylation of nitro compounds and the dehydration of carbamic acid intermediates, which can be generated from amines and CO2. organic-chemistry.orgorganic-chemistry.org Another approach is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate that can be trapped by an alcohol to form the carbamate. organic-chemistry.orgmdpi.com

Derivatization Strategies and Functional Group Transformations Involving Cyclohexylcarbamate Backbone

The carbamate functional group is a stable and versatile moiety that serves as a key building block in organic synthesis. Its presence on a cyclohexyl backbone allows for a variety of subsequent chemical transformations. The stability of the carbamate group to many reaction conditions makes it an excellent protecting group for amines, which is one of its most critical applications in synthesis.

Amine Protection Strategies Utilizing Carbamate Formation (e.g., tert-Butoxycarbonylation)

Protecting amine functional groups is crucial in multi-step organic synthesis to prevent unwanted side reactions. The formation of a carbamate is one of the most reliable methods for amine protection. Among various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group is arguably the most common in non-peptide chemistry due to its ease of installation and removal. fishersci.co.uknih.gov

The Boc group is typically introduced by reacting an amine, such as cyclohexylamine, with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. fishersci.co.ukwikipedia.org The reaction is highly efficient and can be performed under a variety of conditions, including in aqueous or organic solvents. nih.govwikipedia.org The resulting N-Boc-cyclohexylcarbamate is stable to a wide range of nucleophiles, bases, and catalytic hydrogenolysis conditions. organic-chemistry.org

A key advantage of the Boc group is its lability under acidic conditions. Deprotection is cleanly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrochloric acid (HCl) in ethyl acetate (B1210297) or methanol. fishersci.co.ukwikipedia.org This orthogonality allows for selective deprotection without affecting other acid-sensitive or base-labile protecting groups within the same molecule. organic-chemistry.org

Below is a table summarizing common conditions for the Boc protection and deprotection of amines.

| Transformation | Common Reagents | Typical Solvents | General Conditions |

|---|---|---|---|

| Boc Protection | (Boc)₂O, Base (e.g., NaOH, DMAP, NaHCO₃) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water | Room temperature or gentle heating (40°C) fishersci.co.uk |

| Boc Deprotection (Acidic) | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Dichloromethane (DCM), Dioxane, Ethyl Acetate, Methanol | Room temperature, typically rapid reaction fishersci.co.ukwikipedia.org |

| Boc Deprotection (Lewis Acid) | Zinc Bromide (ZnBr₂), Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room temperature, longer reaction times (12-24h) fishersci.co.uk |

Transcarbamoylation Reactions for Novel Cyclohexylcarbamate Species

Transcarbamoylation is a chemical reaction that involves the transfer of a carbamoyl (B1232498) group from a carbamate to an alcohol, forming a new carbamate and a new alcohol. This process is an equilibrium reaction that can be catalyzed by various compounds, including bases, acids, and metal catalysts. acs.orgnih.govresearchgate.net It serves as a versatile pathway for synthesizing novel carbamate species without the use of hazardous reagents like isocyanates. acs.org

The reaction mechanism can proceed through different pathways. researchgate.net In an associative mechanism catalyzed by species like dibutyltin (B87310) dilaurate (DBTDL), the catalyst facilitates the reaction between two carbamate units. researchgate.net Alternatively, in the presence of free hydroxyl groups, a nucleophilic attack on the urethane's carbonyl carbon can occur, a route common in polyhydroxyurethanes. researchgate.net The reaction can also be base-catalyzed, with soft bases promoting the reaction under mild conditions (below 70°C). nih.gov

Recent innovations have focused on achieving greater control over the transcarbamoylation reaction. One novel approach employs latent acid catalysts, such as spiropyran/merocyanine photoswitches. chemrxiv.org These molecules can be converted to strong acids upon exposure to visible light, initiating the catalytic cycle for transcarbamoylation. chemrxiv.org This method provides spatiotemporal control over the reaction, as the catalyst is generated in situ and can be deactivated by removing the light source, preventing potential degradation of the material that might occur with a permanently present acid. chemrxiv.org Another advancement is the use of enzymes to catalyze the reaction, offering a greener alternative to conventional methods that often require strong Lewis acids or highly alkaline conditions. digitellinc.com This biocatalytic approach has achieved high conversion rates (up to 99%) and is compatible with a wide range of alcohols. digitellinc.com

The selection of the catalyst is crucial for the reaction's efficiency and selectivity. A variety of catalysts have been successfully employed for transcarbamoylation, each with specific advantages regarding reaction conditions and substrate compatibility.

Grafting of Cyclohexylcarbamate Units onto Polymeric Architectures (e.g., Starch Derivatives)

Grafting cyclohexylcarbamate units onto polymeric backbones is a powerful method for modifying the properties of existing polymers, creating new materials with tailored functionalities. This modification is often accomplished by leveraging the hydroxyl groups present on the polymer chain to react with a carbamate precursor. Natural polymers rich in hydroxyl groups, such as starch, are excellent candidates for this type of functionalization. researchgate.net

The grafting process can be achieved through a free-radical-initiated reaction where monomers are polymerized onto the starch backbone. researchgate.netijcce.ac.ir Initiators like ceric ammonium (B1175870) nitrate (B79036) or potassium persulfate are commonly used to generate radical sites on the starch molecule, which then initiate the polymerization of a suitable monomer. researchgate.netbhu.ac.in This method allows for the covalent bonding of polymer chains to the starch, resulting in a graft copolymer with properties distinct from the original starch. researchgate.net

The characteristics of the resulting starch graft copolymer are highly dependent on the reaction conditions. uq.edu.au Factors such as the type of starch, solvent, reaction time, and temperature significantly influence the structure of the final product. bhu.ac.inresearchgate.netuq.edu.au For instance, the choice of solvent can dramatically alter the architecture of the grafted polymer. uq.edu.au

A key method for synthesizing these materials is reactive extrusion (REx), which offers a solvent-free, continuous, and scalable process. uq.edu.au This technique has been shown to successfully graft monomers onto various types of starch, achieving high monomer conversion and grafting efficiency in a short amount of time. uq.edu.au Research has shown that the type of starch substrate (e.g., native wheat starch, waxy maize starch) influences the grafting mechanism and the thermal stability of the resulting copolymer, which is often related to the amylose-amylopectin ratio. researchgate.netuq.edu.au

The grafting of functional units like cyclohexylcarbamate onto starch creates hybrid materials that combine the biodegradability and low cost of starch with the specific properties imparted by the grafted chains, opening up possibilities for new applications in various industries. researchgate.net

Mechanistic Investigations and Reaction Dynamics

Role of Cyclohexylammonium cyclohexylcarbamate as a Nucleophilic Carbamate (B1207046) Salt Intermediate

This compound emerges as a key transient species in certain chemical transformations. Its formation from cyclohexylamine (B46788) and carbon dioxide is a critical step that influences the subsequent reaction pathways.

The reaction between carbon dioxide and cyclohexylamine leads to the formation of the carbamate salt, this compound. This in-situ generation of the carbamate salt has been identified as a driving force in the CO2-catalyzed N-formylation of aliphatic amines with N,N-dimethylformamide (DMF). researchgate.net In the broader context of N-formylation of amines using CO2 and a hydrosilane reducing agent, the carbamate intermediate is crucial for activating the hydrosilane. researchgate.net This activation facilitates the reduction of CO2. researchgate.net The reaction pathway is notably influenced by strongly nucleophilic amines that readily form stable adducts with CO2, leading to silylcarbamate intermediates that can be directly reduced to the final N-formylated products. researchgate.netepfl.ch

The proposed catalytic cycle generally involves the initial formation of the ammonium (B1175870) carbamate salt. This salt then interacts with the hydrosilane, activating the Si-H bond. This activation allows for the subsequent insertion of CO2, ultimately leading to the formation of the N-formylated product. researchgate.net

The formation of the this compound salt is instrumental in enhancing the nucleophilicity of the carbamate anion. researchgate.net This enhancement is a key factor in its catalytic role. researchgate.net A negatively charged species is inherently more nucleophilic than its neutral counterpart. The deprotonation of the carbamic acid to form the carbamate anion significantly increases its electron-donating ability. libretexts.org

In the CO2-catalyzed N-formylation of aliphatic amines with DMF, the enhanced nucleophilicity of the cyclohexylcarbamate anion facilitates the nucleophilic attack on the carbonyl-group of DMF. researchgate.net The reactivity of nucleophilic anions is markedly influenced by the solvent. In polar aprotic solvents, the absence of strong hydrogen bonding to solvate the anion, compared to protic solvents, can lead to a significant enhancement in nucleophilicity. libretexts.orgkhanacademy.org This principle underscores the importance of the reaction environment in catalytic cycles involving carbamate intermediates.

Photochemical Cleavage Mechanisms of α-Keto Cyclohexylcarbamates

Photoactive carbamates serve as precursors for the controlled release of amines upon irradiation. The study of α-keto cyclohexylcarbamates provides detailed insights into the mechanisms governing this photochemical cleavage.

Cyclohexylamine can be efficiently generated through the photochemical cleavage of specifically designed α-keto carbamate precursors. capes.gov.bribm.comacs.org A notable example is the use of precursors where the amine is protected with a [(benzoinyl)oxy]carbonyl group. capes.gov.bribm.comacs.org Specifically, 3,3',5,5'-tetramethoxybenzoin cyclohexyl carbamate has been shown to undergo near-quantitative photocleavage upon irradiation with UV light at wavelengths below 400 nm. capes.gov.bribm.comacs.org This process yields free cyclohexylamine and a substituted benzo[b]furan as the photocyclization product. capes.gov.bribm.comacs.org

The photosensitivity of these precursors is attributed to the rich photochemistry of the benzoinyl chromophore. capes.gov.bribm.comacs.org The cleavage mechanism is initiated by the direct excitation of the keto chromophore's carbonyl group. capes.gov.bribm.com This targeted excitation makes the photogeneration a clean and efficient process, viable in both solid-state and solution phases. capes.gov.bribm.comacs.org

The efficiency of cyclohexylamine photogeneration is significantly influenced by both steric and electronic factors related to the structure of the photoactive precursor. capes.gov.bribm.comacs.org By systematically modifying the benzoinyl chromophore, researchers have been able to probe these effects. capes.gov.bribm.comacs.org

Electronic factors are investigated by altering the substitution pattern on the aryl rings of the chromophore. capes.gov.bribm.comacs.org For instance, the presence of electron-donating methoxy (B1213986) groups can stabilize the radical intermediates formed during α-cleavage, which can lead to a higher quantum yield of photodissociation. mdpi.comnih.gov Steric factors are explored by introducing substituents at the 2-position of the chromophore, which can influence the geometry and feasibility of the photocyclization process. capes.gov.bribm.comacs.org

The quantum yield, a measure of the photoefficiency, is directly affected by these factors. For the solid-state photogeneration of cyclohexylamine from 3,3',5,5'-tetramethoxybenzoin cyclohexyl carbamate, the quantum yield has been determined to be in the range of 0.03 to 0.08, depending on the exposure wavelength. capes.gov.bribm.comacs.org The variation in photoefficiency shows a correlation with the UV absorbance of the keto chromophore, supporting the mechanism of direct carbonyl group excitation. capes.gov.bribm.com

| Photoactive Precursor | Exposure Wavelength | Quantum Yield (Φ) |

|---|---|---|

| 3,3',5,5'-Tetramethoxybenzoin Cyclohexyl Carbamate | UV (<400 nm) | 0.03 - 0.08 |

Kinetics and Elementary Steps of Cyclohexylcarbamate Formation and Transformation

The formation of this compound from cyclohexylamine and carbon dioxide is a reversible process, and its subsequent transformation, particularly thermal decomposition, involves a series of elementary steps.

The formation of carbamates from the reaction of CO2 with primary and secondary amines in aqueous solutions is a well-studied process. The kinetics can often be described by the zwitterion mechanism, originally proposed by Caplow and reintroduced by Danckwerts. rug.nl This mechanism involves the initial nucleophilic attack of the amine on CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (such as another amine molecule) to form the carbamate anion. rug.nl The rate of reaction has been observed to be first order with respect to the amine concentration in many cases. For the direct carbonation of cyclohexylamine solutions, the synthesis is typically conducted at temperatures between 25–40°C.

The thermal decomposition of ammonium carbamates is an endothermic and reversible reaction that yields the parent amine and carbon dioxide. youtube.comresearchgate.net For this compound, this transformation regenerates cyclohexylamine and CO2. Mechanistic studies on the decomposition of solid ammonium carbamate suggest a process that may involve the intermediacy of carbamic acid (NH2CO2H) on the surface of the solid. ureaknowhow.com

A plausible sequence of elementary steps for the decomposition, by analogy with ammonium carbamate, could involve:

Proton Transfer: An initial proton transfer from the cyclohexylammonium cation to the cyclohexylcarbamate anion to form two neutral molecules: cyclohexylamine and cyclohexylcarbamic acid.

C-N Bond Cleavage: The subsequent decomposition of the unstable cyclohexylcarbamic acid, involving the cleavage of the C-N bond, to release a second molecule of cyclohexylamine and carbon dioxide. ureaknowhow.com

The reaction coordinate for the decomposition of carbamic acid may involve a double proton transfer, assisted by a neighboring amine molecule, which simultaneously leads to the cleavage of the C-N bond. ureaknowhow.com

Thermally Induced Degradation and Rearrangement Pathways of Cyclohexylcarbamate Structures

The thermal decomposition of this compound represents a complex process involving dissociation, degradation, and potential rearrangement pathways. While specific kinetic and mechanistic studies on this exact salt are not extensively detailed in publicly accessible literature, a comprehensive understanding can be constructed by examining the thermal behavior of related carbamate and cyclohexane (B81311) structures. The degradation is generally initiated by the dissociation of the ammonium carbamate salt into its constituent molecules: cyclohexylamine and cyclohexylcarbamic acid. The subsequent thermal fate of these intermediates dictates the final product distribution.

The primary thermal events involve the decomposition of cyclohexylcarbamic acid and the potential for rearrangement reactions involving the cyclohexyl moiety.

Dissociation and Initial Decomposition:

Upon heating, this compound is expected to reversibly dissociate into cyclohexylamine and cyclohexylcarbamic acid. The carbamic acid is thermally unstable and readily decomposes to cyclohexylamine and carbon dioxide, or to cyclohexyl isocyanate and water.

Key Initial Reactions:

Dissociation: C₆H₁₁NH₃⁺O₂CNHC₆H₁₁ → C₆H₁₁NH₂ + C₆H₁₁NHCOOH

Decarboxylation of Carbamic Acid: C₆H₁₁NHCOOH → C₆H₁₁NH₂ + CO₂

Dehydration of Carbamic Acid: C₆H₁₁NHCOOH → C₆H₁₁NCO + H₂O

The relative prevalence of these initial steps is highly dependent on the reaction conditions, such as temperature, pressure, and the presence of a solvent.

Pathways of Cyclohexyl Isocyanate:

The formation of cyclohexyl isocyanate opens up further reaction pathways. It can react with the initially formed cyclohexylamine to produce N,N'-dicyclohexylurea. This reaction is typically rapid at elevated temperatures.

Urea (B33335) Formation: C₆H₁₁NCO + C₆H₁₁NH₂ → (C₆H₁₁NH)₂CO

Thermal Degradation of the Cyclohexyl Ring:

At higher temperatures, the cyclohexyl ring itself can undergo degradation. Studies on the thermal decomposition of cyclohexane have shown that the primary initiation reaction is the fission of a C-C bond, leading to the formation of a 1,6-hexyl diradical. rsc.org This diradical can then undergo a variety of subsequent reactions, including isomerization, cyclization, and fragmentation, leading to a complex mixture of smaller hydrocarbons.

Representative Degradation Products from Cyclohexane Pyrolysis:

| Product | Molar Mass ( g/mol ) |

| Ethylene (B1197577) | 28.05 |

| Propene | 42.08 |

| 1,3-Butadiene | 54.09 |

| Benzene | 78.11 |

This table illustrates potential fragmentation products from the cyclohexyl ring at high temperatures, based on general cyclohexane pyrolysis studies.

Rearrangement Pathways:

Carbocation rearrangements are a common feature in organic reactions and can be anticipated in the degradation of cyclohexylcarbamate structures, particularly under acidic conditions or at high temperatures where bond cleavage can lead to cationic intermediates. While direct evidence for rearrangements in the thermal decomposition of this compound is scarce, analogies can be drawn from related systems. For instance, the protonation of an intermediate alcohol (formed from the reaction of isocyanate with water) could lead to a carbocation that may undergo a hydride or alkyl shift to form a more stable carbocationic species before subsequent elimination or substitution reactions. libretexts.orgmsu.edu

In the context of the cyclohexyl group, a carbocation formed on the ring could undergo ring contraction to a substituted cyclopentyl cation or other rearrangements, although such pathways are generally more relevant in solution-phase reactions under catalytic conditions.

Summary of Potential Thermal Events:

The following table summarizes the key thermally induced events and the likely products formed during the degradation of this compound.

| Temperature Range | Predominant Process | Key Intermediates | Major Products |

| Low-Medium | Dissociation & Decomposition | Cyclohexylamine, Cyclohexylcarbamic acid, Cyclohexyl isocyanate | Cyclohexylamine, Carbon Dioxide, Water, N,N'-Dicyclohexylurea |

| High | Fragmentation of Cyclohexyl Ring | 1,6-Hexyl diradical, smaller radical species | Ethylene, Propene, Butadiene, Benzene, and other small hydrocarbons |

This table provides a generalized overview of the expected thermal degradation pathways and products at different temperature regimes.

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity of Cyclohexylammonium Cyclohexylcarbamate

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of chemical systems. nih.gov It is based on the two Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system, and the energy can be described as a functional of the electron density. nih.gov DFT calculations are valuable for determining geometries, energies, reaction mechanisms, and various spectroscopic properties with reasonable accuracy. nih.gov

For this compound, DFT can be employed to optimize the molecular geometry of both the cyclohexylammonium cation and the cyclohexylcarbamate anion. Such calculations would likely confirm that the cyclohexyl rings in both ions adopt a stable chair conformation. researchgate.net The electronic structure can be analyzed through the examination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. nih.gov

Furthermore, DFT allows for the calculation of various reactivity descriptors. The molecular electrostatic potential (MESP) map, for instance, can visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For the cyclohexylcarbamate anion, the oxygen atoms of the carbamate (B1207046) group would be expected to show a high negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the ammonium (B1175870) group on the cation would exhibit a positive potential. Other global descriptors of chemical activity that can be determined include ionization potential, electron affinity, chemical potential, molecular hardness and softness, and the electrophilicity index. mdpi.com

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide detailed information about charge transfer and bonding interactions within the ionic pair. dntb.gov.ua This would help quantify the ionic character of the interaction between the cyclohexylammonium cation and the cyclohexylcarbamate anion.

Molecular Modeling and Conformational Analysis of Cyclohexylcarbamate Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A critical aspect of modeling for a flexible molecule like this compound is conformational analysis, which is essential for accurately describing its geometry and energetics. chemrxiv.org

The dominant structural feature of this compound is the cyclohexyl ring present in both the cation and the anion. Conformational analysis, supported by DFT calculations, consistently shows that the chair conformation is the most stable arrangement for cyclohexyl rings. researchgate.netdntb.gov.ua In the cyclohexylammonium cation, the ammonium group (-NH3+) is expected to occupy an equatorial position to minimize steric hindrance. researchgate.net Similarly, in the cyclohexylcarbamate anion, the carbamate group (-NHCOO-) would also favor an equatorial position on its respective cyclohexyl ring.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of cyclohexylcarbamate derivatives in various environments, such as in solution. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and stability of different conformers. nih.gov For this compound, MD simulations could be used to study the stability of the ion pair in solution and the nature of its interactions with solvent molecules. Docking studies and MD simulations have been successfully used to understand how O-arylcarbamate inhibitors, which share the carbamate functional group, fit within the binding sites of enzymes. nih.gov

Elucidation of Reaction Mechanisms through Advanced Computational Approaches

Advanced computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions, providing information on intermediate structures, transition states, and the energy profiles of reaction pathways.

The formation of cyclohexylcarbamate occurs through the reaction of cyclohexylamine (B46788) with carbon dioxide. Computational chemistry can model this reaction to determine its energetic feasibility and kinetics. The key parameters obtained from these calculations are the geometries of the transition states (TS) and the corresponding activation energies (ΔG‡). rsc.org

The reaction between an amine and CO2 can proceed through several proposed mechanisms, including a single-step termolecular mechanism or a two-step zwitterionic mechanism. researchgate.netepa.gov DFT calculations have been used extensively to compare these pathways for various amines. rsc.org For the reaction involving cyclohexylamine, a computational study would first locate the transition state structure for the C-N bond formation and proton transfer. The activation energy, which is the energy difference between the reactants and the transition state, represents the kinetic barrier to the reaction. researchgate.net

Computational studies on the carboxylation of various amines in the presence of different bases have provided valuable data on activation barriers. These studies show that the choice of base and solvent can significantly influence the reaction's energy profile. rsc.org The table below presents computed activation energies for the carboxylation of 4-nitroaniline (B120555) using different organic bases, illustrating how computational methods can quantify these effects.

| Base | ΔG‡ (kcal mol⁻¹) [1 M] | ΔGr (kcal mol⁻¹) [1 M] |

|---|---|---|

| - | 19.0 | 19.1 |

| DIPEA | 18.3 | 0.7 |

| DIPA | 18.0 | -0.2 |

| TMG | 14.9 | -4.1 |

| tBuTMG | 13.5 | -8.1 |

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES provides a complete map of the energy landscape, connecting reactants, products, intermediates, and transition states. The minimum energy pathway on the PES represents the most likely trajectory for the reaction. libretexts.org

In the context of carbamate formation, computational methods can be used to map the PES for the reaction between cyclohexylamine and CO2. This involves calculating the system's energy at numerous points along the reaction coordinate, which typically represents the breaking and forming of key bonds (e.g., the N-C bond). nih.gov

Adiabatic potential energy surfaces are calculated using the Born-Oppenheimer approximation, where the electronic structure is solved for fixed nuclear positions. libretexts.org Mapping these surfaces helps in understanding the detailed dynamics of the reaction. For complex reactions, diabatic surfaces, which represent distinct chemical states (like reactant and product states), can also be constructed to analyze nonadiabatic effects, such as electron transfer events. libretexts.org By analyzing the shape of the PES, including the location of energy minima (stable species) and saddle points (transition states), chemists can gain a deep understanding of the reaction mechanism. libretexts.org

Energy Decomposition Analysis (EDA) is a computational method used to partition the interaction energy between two molecular fragments into physically meaningful components. researchgate.netresearchgate.net For this compound, EDA can be used to analyze the nature of the ionic bond between the cation (cyclohexylammonium) and the anion (cyclohexylcarbamate).

Within the framework of Kohn-Sham Molecular Orbital (MO) theory, the total interaction energy (ΔEint) is typically decomposed into three main terms: researchgate.net

Electrostatic Interaction (ΔVelstat): This term represents the classical Coulombic interaction (attraction or repulsion) between the unperturbed electron densities of the fragments. For an ion pair like this compound, this is the dominant attractive force.

Pauli Repulsion (ΔEPauli): This is a destabilizing term that arises from the quantum mechanical requirement that electrons with the same spin cannot occupy the same space. It is a consequence of the antisymmetry of the wavefunction and is also known as exchange repulsion.

Orbital Interaction (ΔEoi): This stabilizing term accounts for the changes in the molecular orbitals as the fragments interact. It includes charge transfer (donation from occupied orbitals of one fragment to unoccupied orbitals of the other) and polarization (mixing of occupied and unoccupied orbitals within a fragment).

| Interaction Component | Description |

|---|---|

| ΔEstrain | The energy required to deform the fragments from their equilibrium geometry to the geometry they adopt in the complex. |

| ΔVelstat | The classical electrostatic interaction between the unperturbed charge distributions of the prepared fragments. |

| ΔEPauli | The repulsive interaction between electrons of the same spin on different fragments (Pauli repulsion). |

| ΔEoi | The stabilizing orbital interaction energy, which includes charge transfer and polarization effects. |

| ΔEint | The total interaction energy (ΔVelstat + ΔEPauli + ΔEoi). |

Application of Quantum Mechanics/Molecular Mechanics (QM/MM) for Complex Reaction Systems

For reactions occurring in large, complex environments such as in solution or within the active site of an enzyme, full quantum mechanical calculations can be computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that addresses this challenge by treating a small, chemically active region of the system with a high-level QM method, while the larger, surrounding environment is described by a less computationally expensive Molecular Mechanics (MM) force field. nih.gov

While no specific QM/MM studies on this compound are available, the methodology is highly applicable. For example, to study the formation or hydrolysis of cyclohexylcarbamate in aqueous solution, the reacting molecules (cyclohexylamine, CO2, and a few explicit water molecules) could be defined as the QM region. The bulk water solvent would be treated with MM. This approach allows for an accurate description of the bond-breaking and bond-forming events while still accounting for the influence of the solvent environment. nih.gov

QM/MM simulations have been successfully applied to understand the mechanisms of enzymes that interact with carbamates or related functional groups. For instance, QM/MM studies have elucidated the catalytic mechanism of urease, which hydrolyzes urea (B33335) to form ammonia (B1221849) and carbamate. nih.gov Similarly, these methods have been used to investigate the deacylation of carbapenem (B1253116) antibiotics by β-lactamase enzymes, correctly distinguishing between enzymes that are inhibited by carbapenems and those that can hydrolyze them. acs.org These examples highlight the power of QM/MM to unravel complex reaction mechanisms in biological systems, a potential area of future research for carbamate derivatives. rsc.org

Advanced Material Applications

Cyclohexylcarbamate-Based Photobase Generator Systems for Photolithography and Polymerization

Cyclohexylcarbamate derivatives, particularly 2-nitrobenzyl cyclohexylcarbamate, have been identified as effective photobase generators (PBGs). google.com PBGs are compounds that, upon exposure to light, decompose to produce a basic species. This functionality is critical in various chemical processes, most notably in photolithography and photopolymerization.

In the realm of advanced photolithography, such as pitch division lithography, PBGs play a crucial role in enhancing resolution. The process involves the light-induced generation of an acid from a photoacid generator (PAG) to deprotect a polymer resist. A PBG is incorporated into the resist formulation to neutralize the acid in specific regions, allowing for the creation of finer patterns than would be possible with a PAG alone. The controlled generation of a base from the cyclohexylcarbamate derivative allows for precise spatial control over the deprotection reaction, leading to higher-resolution microelectronic components. google.com

The general mechanism for a photobase generator involves the photolytic cleavage of a bond within the molecule, leading to the release of a basic compound, often an amine. For instance, 2-nitrobenzyl cyclohexylcarbamate, upon irradiation, releases cyclohexylamine (B46788), a basic compound. researchgate.net

The application of cyclohexylcarbamate-based PBGs also extends to photopolymerization, where the light-induced generation of a base can initiate or catalyze polymerization reactions. This is particularly useful in anionic polymerization systems, where the presence of a strong base is required. The ability to trigger the polymerization with light offers temporal and spatial control over the formation of the polymer, which is advantageous in applications such as 3D printing and the fabrication of micro-optical components.

Design and Engineering of Functional Cyclohexylcarbamate Gelator Systems

While direct studies on cyclohexylammonium cyclohexylcarbamate as a primary gelator are limited, the broader class of carbamate (B1207046) derivatives has demonstrated significant potential in the formation of supramolecular gels. These gels are formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize a solvent.

Supramolecular Gelation Properties and Self-Assembly Characteristics

The self-assembly of carbamate-based gelators is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the carbamate group is particularly important as it can act as both a hydrogen bond donor and acceptor, facilitating the formation of extended one-dimensional fibrillar structures that entangle to form the gel network.

Research on related carbamate compounds has shown that the nature of the substituents on the carbamate nitrogen and the ester group significantly influences the gelation ability and the properties of the resulting gel. For instance, short-chain aliphatic derivatives and phenyl carbamates have been found to be effective gelators in various organic solvents. google.com The cyclohexyl groups in this compound could contribute to the van der Waals interactions and packing efficiency necessary for self-assembly and gel formation.

Stimuli-Responsive Behavior of Cyclohexylcarbamate-Derived Gels (e.g., to Metal Salts)

A key area of interest in supramolecular gels is their ability to respond to external stimuli, making them "smart" materials. Carbamate-derived gels have shown responsiveness to various stimuli, including temperature, pH, and the presence of specific ions.

The interaction with metal salts is a particularly interesting aspect of their stimuli-responsive behavior. The carbamate group can act as a binding site for metal ions, and this interaction can either promote or disrupt the self-assembled network, leading to a sol-gel or gel-sol transition. This property can be exploited for applications in sensing, controlled release, and catalysis. For example, the addition of certain metal salts to a solution of a carbamate-based gelator can induce gelation, while the subsequent addition of a chelating agent can sequester the metal ions and lead to the collapse of the gel. google.com

Integration of this compound in Conductive Ink Formulations

A significant application of this compound has been demonstrated in the formulation of conductive inks. google.com Specifically, it has been used in the preparation of a transparent silver ink. google.com

Conductive inks are essential materials for printed electronics, enabling the fabrication of flexible circuits, sensors, and displays. These inks typically consist of conductive particles, such as silver nanoparticles, dispersed in a solvent with various additives to ensure stability and proper printing characteristics.

In a patented formulation, this compound was used as a component in a silver ink composition. google.com The resulting ink was reported to have a viscosity of 4.3 cps and, after coating and calcination, formed a uniform and precise film with good conductivity and adhesivity. google.com The role of this compound in such formulations can be multifaceted. It may act as a stabilizing agent for the silver nanoparticles, preventing their aggregation and ensuring a stable dispersion. Additionally, upon heating during the calcination process, it can decompose, leaving behind a pure and highly conductive silver film. The thermal decomposition of the organic components at relatively low temperatures is a critical requirement for producing conductive patterns on flexible, heat-sensitive substrates.

The use of ammonium (B1175870) carbamate-based compounds in conductive inks offers advantages such as good solubility and stability, facilitating the formation of high-quality films even at low processing temperatures. google.com

Cyclohexylcarbamate-Derived Polymerization Initiators and Control Agents for Advanced Macromolecular Synthesis

While the direct use of this compound as a polymerization initiator has not been extensively reported, derivatives of carbamates, such as dithiocarbamates, have been successfully employed as control agents in controlled radical polymerization (CRP) techniques. researchgate.net CRP methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.

In RAFT polymerization, a chain transfer agent (CTA) is used to mediate the polymerization process. Dithiocarbamates have proven to be effective CTAs for the controlled polymerization of various monomers. researchgate.net The mechanism involves a reversible transfer of the growing polymer chain between active and dormant species, which allows for the controlled growth of polymer chains.

Supramolecular Architectures and Self Assembly

Role of Hydrogen Bonding Networks in Cyclohexylcarbamate Assembly

The crystal structure of cyclohexylammonium cyclohexylcarbamate is predominantly stabilized by a comprehensive network of hydrogen bonds. These interactions occur between the hydrogen-bond donating ammonium (B1175870) group (-NH₃⁺) of the cyclohexylammonium cation and the hydrogen-bond accepting carboxylate group (-NCOO⁻) of the cyclohexylcarbamate anion. The reaction between an amine and carbon dioxide to form an ammonium carbamate (B1207046) salt is a well-established method for creating crystalline materials characterized by extensive hydrogen bonding. rsc.org

The primary hydrogen bonding motif involves the three protons of the ammonium group and the two oxygen atoms of the carbamate group, leading to strong N-H···O interactions. This type of interaction is a cornerstone of crystal engineering, allowing for the predictable assembly of molecular components. mdpi.com The geometry of the cyclohexylammonium cation, with the ammonium group typically in an equatorial position to minimize steric hindrance, and the planar nature of the carbamate group, facilitate the formation of a highly organized and stable three-dimensional network. wikipedia.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | 0.89 - 1.03 | 1.70 - 2.20 | 2.60 - 3.10 | 150 - 180 |

Molecular Recognition and Directed Self-Assembly of Cyclohexylcarbamate Species

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to a well-defined structural arrangement. The self-assembly of this compound is a prime example of molecular recognition, where the cationic and anionic species selectively associate with each other. This process is highly directed, originating from the complementary shapes and hydrogen-bonding capabilities of the constituent ions.

The formation of the this compound salt itself is an elegant example of in-situ self-assembly. The process begins with the reaction of two molecules of cyclohexylamine (B46788) with one molecule of carbon dioxide. One cyclohexylamine molecule acts as a nucleophile, attacking the carbon dioxide to form a carbamic acid intermediate, which is then deprotonated by a second cyclohexylamine molecule. This acid-base reaction results in the formation of the cyclohexylammonium cation and the cyclohexylcarbamate anion, which then co-assemble into a crystalline solid.

This directed self-assembly is governed by the principles of supramolecular synthons, which are robust and predictable non-covalent interactions that can be used to design and build molecular solids. In this case, the key supramolecular synthon is the charge-assisted hydrogen bond between the ammonium and carbamate groups. The reliability of this synthon allows for a high degree of control over the resulting crystal structure.

Crystal Engineering for Defined Solid-State Structures of Cyclohexylcarbamates

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, crystal engineering principles can be applied to predict and potentially control its solid-state architecture. The primary tools in the crystal engineering of this compound are the strong and directional N-H···O hydrogen bonds.

The multivalent nature of the hydrogen bonding in this compound, with three hydrogen bond donors on the cation and multiple acceptor sites on the anion, is conducive to the formation of extended, polymeric structures. It is anticipated that the ions will not exist as simple discrete pairs in the solid state but will instead be linked into one-, two-, or even three-dimensional polymeric networks. nih.govresearchgate.net

Beyond the pure salt, the principles of crystal engineering can be extended to the formation of co-crystals. A co-crystal is a multi-component crystalline solid in which the components are held together by non-covalent interactions, typically hydrogen bonding. nih.govnih.gov this compound could potentially form co-crystals with other molecules, known as co-formers, that have complementary hydrogen bonding functionalities.

For example, a co-former containing carboxylic acid or amide groups could interact with the carbamate or ammonium moieties of the salt, respectively, leading to a new crystalline phase with modified physical properties. The selection of a suitable co-former is guided by an understanding of supramolecular synthons. The formation of co-crystals of cyclohexylamine with various carboxylic acids has been documented, demonstrating the robustness of the amine-acid hydrogen bonding. nih.gov

The structural characterization of such co-crystals would be carried out using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and spectroscopic methods to elucidate the precise arrangement of the molecules and the nature of the intermolecular interactions.

| Co-former Type | Functional Group | Potential Interaction with Salt |

|---|---|---|

| Carboxylic Acid | -COOH | Hydrogen bonding with carbamate |

| Amide | -CONH₂ | Hydrogen bonding with ammonium/carbamate |

| Phenol | -OH | Hydrogen bonding with carbamate |

Design Principles for Supramolecular Building Blocks Incorporating Cyclohexylcarbamate Motifs

The cyclohexylammonium and cyclohexylcarbamate ions can be viewed as versatile supramolecular building blocks for the construction of more complex and functional materials. The design principles for utilizing these motifs are based on their predictable geometry, robust hydrogen bonding capabilities, and the steric influence of the cyclohexyl groups.

By modifying the amine precursor, it is possible to create a library of related ammonium carbamate building blocks with different steric and electronic properties. This tunability is a fundamental principle in the design of supramolecular materials. For example, using chiral amines would lead to the formation of chiral building blocks, which could then be used to construct enantiomerically pure crystalline materials. The carbamate moiety itself is a valuable structural motif in drug design, and understanding its supramolecular behavior is crucial for the development of new pharmaceutical solids. nih.gov

Catalytic Transformations

Utilization of Cyclohexylammonium Cyclohexylcarbamate in Carbon Dioxide Valorization Processes

This compound, formed from the reaction of cyclohexylamine (B46788) with carbon dioxide, is a key intermediate in the valorization of CO₂. This process transforms a greenhouse gas into valuable chemical products. One significant application is the synthesis of ureas. The carbonylation of cyclohexylamine with CO₂ can produce 1,3-dicyclohexylurea (B42979), a compound with applications in agriculture and chemical synthesis. tandfonline.com This reaction can be effectively carried out using ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a reaction medium, with the addition of a base such as potassium hydroxide (B78521) (KOH) acting as a catalyst. tandfonline.com The yield of this conversion is notably influenced by the pressure of CO₂, with supercritical conditions (80 to 100 bar) leading to significantly higher yields (up to 91.6%) compared to lower pressures. tandfonline.com

The broader concept of utilizing ammonium (B1175870) carbamates for CO₂ valorization is well-established. For instance, ammonium carbamate (B1207046) derived from ammonia (B1221849) and CO₂ can be catalytically converted into urea (B33335) in the presence of copper(II) and zinc(II) catalysts under relatively mild conditions (393–413 K). rsc.orgresearchgate.net This reaction serves as a model for the potential catalytic conversion of substituted ammonium carbamates like this compound into their corresponding ureas. Furthermore, alkyl ammonium carbamates, which can be sourced from low concentrations of CO₂, have been used in the one-pot catalytic synthesis of various urea derivatives, including the industrially important ethylene (B1197577) urea, using a titanium complex catalyst. researchgate.net

The following table summarizes the catalytic conversion of cyclohexylamine and CO₂ to 1,3-dicyclohexylurea under different pressures.

| CO₂ Pressure (bar) | Yield of 1,3-dicyclohexylurea (%) | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| 30 | 69.0 | 3.942 | tandfonline.com |

| 100 | 91.6 | 4.354 | tandfonline.com |

Role of Cyclohexylcarbamate Intermediates in N-Formylation and Carbonylation Catalysis

Cyclohexylcarbamate intermediates, often in the form of this compound, play a crucial role as reactive intermediates in N-formylation and carbonylation reactions. The in-situ formation of this carbamate salt from cyclohexylamine and CO₂ has been identified as a driving force in certain catalytic N-formylation processes. researchgate.net In the N-formylation of aliphatic amines with N,N-dimethylformamide (DMF), CO₂ can act as a catalyst, where the formation of the carbamate salt intermediate enhances the nucleophilicity of the anion, facilitating the attack on the carbonyl group of DMF. researchgate.net

In the context of N-formylation using CO₂ as a C1 source, various catalytic systems have been developed that likely proceed through a carbamate intermediate. These reactions typically involve a reducing agent, such as a hydrosilane, to convert the captured CO₂ into a formyl group. mdpi.comnih.govresearchgate.net While the direct isolation of the cyclohexylcarbamate intermediate is not always performed, its transient formation is a key step in the catalytic cycle. For example, the photocatalytic N-formylation of amines, including cyclohexylamine, with CO₂ has been reported, though steric hindrance in cyclohexylamine can lead to lower yields compared to less bulky amines. mdpi.com

Carbonylation reactions, which introduce a carbonyl group into a molecule, can also involve carbamate intermediates. Palladium-catalyzed carbonylation reactions have been a cornerstone of organic synthesis for decades, enabling the synthesis of amides from aryl halides, carbon monoxide, and amines. acs.org More recently, the use of CO₂ as a sustainable source of CO for these reactions has gained traction. nih.govunibo.itrsc.org In such systems, the reaction of an amine with CO₂ could form a carbamate that then participates in the catalytic cycle.

Exploration of Cyclohexylcarbamate Derivatives in Organocatalysis and Metal-Catalyzed Reactions

While specific research on a wide range of cyclohexylcarbamate derivatives in catalysis is still emerging, the broader class of carbamates is extensively used in both organocatalysis and metal-catalyzed reactions.

Metal-Organic Frameworks (MOFs) have shown significant promise as heterogeneous catalysts for reactions involving CO₂ and amines, including the synthesis of N-formamides, which proceeds via carbamate intermediates. A single-site cobalt(II) hydride catalyst supported on an aluminum MOF has been demonstrated to be highly active for the N-formylation of various primary and secondary amines using CO₂ and a reducing agent. rsc.org This system's high efficiency and recyclability highlight the potential of MOFs for activating CO₂ in the presence of amines, a process central to carbamate formation and subsequent conversion. The mechanism is proposed to involve the formation of a cobalt-formate species from the reaction of the cobalt-hydride with CO₂, which then reacts with the amine. rsc.org

Ionic liquids (ILs) have been effectively employed as both solvents and catalysts for the synthesis of carbamates. The reaction of cyclohexylamine with CO₂ to form 1,3-dicyclohexylurea is one such example where an imidazolium-based ionic liquid facilitates the reaction. tandfonline.com ILs offer several advantages, including high CO₂ solubility and the ability to stabilize charged intermediates, which can be beneficial for reactions involving carbamate ions. The use of ILs can lead to high product selectivity and allows for the easy separation of the product, which often precipitates from the reaction mixture. tandfonline.com

Principles and Applications of Supramolecular Catalysis Involving Cyclohexylcarbamates

Supramolecular catalysis involves the use of self-assembled molecular structures, held together by non-covalent interactions, to catalyze chemical reactions. While specific examples focusing on cyclohexylcarbamates in supramolecular catalysis are not yet widely reported, the principles of this field suggest potential applications. Carbamate groups are capable of forming hydrogen bonds, which are a key driving force in the formation of many supramolecular assemblies. mdpi.com These interactions could be harnessed to create organized catalytic environments. For instance, the self-assembly of catalysts and substrates within a supramolecular cage could lead to enhanced reaction rates and selectivity. mdpi.com The broader application of supramolecular strategies in catalysis is an active area of research, with potential for future developments involving carbamate-containing systems. mdpi.com

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of cyclohexylammonium cyclohexylcarbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

Proton (¹H) NMR spectroscopy of this compound would be expected to reveal distinct signals corresponding to the different types of protons present in both the cyclohexylammonium cation and the cyclohexylcarbamate anion. Based on the known spectra of cyclohexylamine (B46788) and related compounds, a predicted ¹H NMR spectrum would feature a complex set of multiplets for the cyclohexyl ring protons, typically found in the upfield region between approximately 1.0 and 3.0 ppm.

The methine proton (CH-N) on the cyclohexyl ring attached to the nitrogen is the most deshielded and would likely appear as a multiplet around 2.6 ppm in the starting cyclohexylamine. chemicalbook.com In the salt, the chemical shifts of the protons on the cyclohexylammonium cation would be influenced by the positive charge on the nitrogen, potentially shifting them slightly downfield. The protons on the cyclohexyl ring of the carbamate (B1207046) anion would also exhibit characteristic shifts. The broad signals from the N-H protons of the ammonium (B1175870) group (NH₃⁺) and the carbamate (N-H) would also be observable, with their chemical shifts being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl CH₂ (carbamate) | 1.0 - 2.0 | Multiplet |

| Cyclohexyl CH-N (carbamate) | ~3.5 | Multiplet |

| Cyclohexyl CH₂ (ammonium) | 1.1 - 2.1 | Multiplet |

| Cyclohexyl CH-N (ammonium) | ~2.8 - 3.0 | Multiplet |

| N-H (carbamate) | Broad | Singlet |

| N-H (ammonium) | Broad | Singlet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom in the two cyclohexyl rings and the carbamate carbonyl group.

The carbonyl carbon of the carbamate group is a key diagnostic signal and would appear significantly downfield, typically in the range of 155-165 ppm. The carbons of the cyclohexyl rings would resonate in the upfield region. The carbon atom bonded to the nitrogen (C-N) in both the ammonium and carbamate moieties would be the most deshielded of the ring carbons. For cyclohexylamine, these carbons appear at distinct chemical shifts. chemicalbook.com The formation of the carbamate and the ammonium salt would induce shifts in these carbon signals, providing valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbamate) | 158 - 162 |

| C-N (carbamate) | 50 - 55 |

| Cyclohexyl CH₂ (carbamate) | 24 - 35 |

| C-N (ammonium) | 50 - 55 |

| Cyclohexyl CH₂ (ammonium) | 24 - 35 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is particularly useful for confirming the formation of the carbamate and ammonium ions.

The FT-IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the ammonium group (NH₃⁺) would appear as a broad band in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the cyclohexyl rings would be observed just below 3000 cm⁻¹. The most diagnostic peaks for the formation of the carbamate are the asymmetric and symmetric stretching vibrations of the COO⁻ group, which are expected in the regions of 1650-1580 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The C=O stretch of a carbamate is a prominent feature. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad |

| C-H Stretch (Cyclohexyl) | 2850 - 2950 | Strong |

| C=O Stretch (Carbamate) | 1620 - 1650 | Strong |

| N-H Bend (Amine/Ammonium) | 1580 - 1620 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Note: These are predicted values based on analogous structures and may vary depending on the sample preparation method (e.g., KBr pellet, thin film).

The formation of this compound from cyclohexylamine and carbon dioxide can be monitored in real-time using in-situ FT-IR spectroscopy. nih.govxjtu.edu.cn This technique allows for the observation of changes in the vibrational spectrum as the reaction progresses, providing valuable kinetic and mechanistic insights. nih.govxjtu.edu.cn By tracking the disappearance of reactant peaks (e.g., N-H bending of free amine) and the appearance of product peaks (e.g., C=O stretch of the carbamate), the reaction rate and endpoint can be determined with high precision. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to confirm its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS would be an ideal method for the analysis of this compound. The liquid chromatography step would separate the compound from any unreacted starting materials or byproducts. The subsequent mass spectrometry analysis would provide the molecular weight of the intact ionic pair or the individual cation and anion, depending on the ionization technique used. Electrospray ionization (ESI) would be a suitable method for this polar, ionic compound. The expected mass for the cyclohexylammonium cation (C₆H₁₄N⁺) is approximately 100.11 m/z, and for the cyclohexylcarbamate anion (C₇H₁₂NO₂⁻) is approximately 142.09 m/z.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexylamine |

X-ray Diffraction Analysis for Crystalline and Molecular Structures

X-ray diffraction (XRD) is an indispensable tool for determining the crystalline structure of solid materials. By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice, detailed information about the arrangement of atoms and molecules can be obtained.

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique requires a well-ordered single crystal of the compound. While specific crystallographic data for this compound is not publicly available, the analysis of a related compound, Cyclohexylammonium nitrate (B79036) (C₆H₁₄N⁺·NO₃⁻), offers a clear example of the type of data that can be obtained. nih.govresearchgate.netkfupm.edu.sa

In a typical SCXRD experiment, a single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Cyclohexylammonium Salt (Cyclohexylammonium Nitrate) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9322 (9) |

| b (Å) | 9.9010 (9) |

| c (Å) | 10.3951 (10) |

| β (°) | 103.866 (2) |

| Volume (ų) | 892.53 (15) |

| Z | 4 |

| Temperature (K) | 294 |

This data is for Cyclohexylammonium nitrate and serves as an illustrative example. nih.gov

From such data, key structural features like bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) can be accurately determined. For this compound, SCXRD would reveal the conformation of the cyclohexyl rings, the geometry of the carbamate group, and the nature of the ionic interaction between the cyclohexylammonium cation and the cyclohexylcarbamate anion.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk powder sample. govinfo.govnist.govgovinfo.gov This technique is particularly useful for phase identification, determining sample purity, and assessing the degree of crystallinity. The sample is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), is recorded.

While a specific PXRD pattern for this compound is not available, a typical pattern for a crystalline organic salt would consist of a series of sharp peaks at characteristic 2θ angles. The position and intensity of these peaks are unique to the crystalline phase of the compound. PXRD can be used to confirm that a synthesized batch of this compound consists of a single crystalline phase and to monitor any phase changes that might occur under different conditions, such as temperature or humidity variations. In the analysis of related materials, PXRD has been used to demonstrate the nanocrystalline nature of nickel oxide and nickel sulfide (B99878) derived from a cyclohexylammonium complex precursor. dntb.gov.ua

Microscopic and Morphological Characterization

Electron microscopy techniques provide high-resolution images of a material's surface topography and internal structure, offering insights that are not available from spectroscopic or diffraction methods.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. researchgate.net